![molecular formula C8H6Br2N2O B3040089 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one CAS No. 154468-45-8](/img/structure/B3040089.png)
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Overview
Description
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis Methods
A novel strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings has been developed using emerging tertiary enamide synthons. This method, involving mild conditions and employing BBr3 as a Lewis acid catalyst, yields diverse derivatives in high efficiency and scalability (Wenju Zhu, Liang Zhao, & Mei-Xiang Wang, 2015).
Pharmacological Evaluation
A study synthesized 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives to evaluate their potential as alpha1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. The compounds showed promise as antihypertensive agents with potent antiplatelet aggregation activity (A. Mizuno et al., 1999).
Chemical Transformations and Derivatives
A study on the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene explored the synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines, highlighting the diverse possibilities in chemical transformations (C. Daly et al., 1988).
Azepine Derivatives Synthesis
The synthesis of 7-methyl-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione, among other derivatives, was achieved using phosgene, demonstrating an efficient method for producing 2-substituted pyrrole derivatives (Hidetsura Cho et al., 1997).
properties
IUPAC Name |
2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c9-5-4-2-1-3-11-8(13)6(4)12-7(5)10/h1-2,12H,3H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTUDDNYUHUIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C(=O)N1)NC(=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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